2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-methoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Isoquinoline derivatives have shown promise in antitumor research. For example, methoxy-indolo[2,1-a]isoquinolines and their dihydroderivatives were synthesized and tested for cytostatic activity in vitro, showing significant inhibition of cell proliferation in leukemia and mammary tumor cells (Ambros, Angerer, & Wiegrebe, 1988). This suggests that similar compounds, including 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide, could have potential applications in cancer therapy by inhibiting tumor growth.
Antimalarial Activity
Research on quinoline derivatives has also extended to antimalarial applications. A study on 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides showed increasing antimalarial potency correlated with specific substituent characteristics (Werbel et al., 1986). This highlights the potential for structurally similar compounds, like 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide, to serve as frameworks for developing new antimalarial agents.
Anti-inflammatory and Analgesic Activities
Compounds within the quinazolinyl acetamide family have been synthesized and tested for their analgesic and anti-inflammatory activities. Notably, a study found that specific derivatives exhibited potent analgesic and anti-inflammatory activities, comparable to or exceeding those of standard drugs (Alagarsamy et al., 2015). This suggests that 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide could be explored for similar pharmacological properties.
Antifungal Activity
The search for new antifungal agents has led to the identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with broad-spectrum antifungal properties against Candida and Aspergillus species (Bardiot et al., 2015). Given the structural similarity, 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide could potentially be modified or explored for antifungal applications, targeting a range of pathogenic fungi.
Mechanism of Action
Properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-3-28-14-13-24-12-11-16-17(22(24)26)7-6-10-19(16)29-15-21(25)23-18-8-4-5-9-20(18)27-2/h4-12H,3,13-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDDOWVNARAVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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